6-(Aminomethyl)-4-methyl-3-morpholinone
Overview
Description
6-(Aminomethyl)-4-methyl-3-morpholinone is a heterocyclic organic compound featuring a morpholine ring substituted with an aminomethyl group at the 6-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-methyl-3-morpholinone can be achieved through several synthetic routes. One common method involves the reaction of 4-methylmorpholine with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 4-methylmorpholine, formaldehyde, ammonia.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C.
Procedure: Formaldehyde is added dropwise to a solution of 4-methylmorpholine and ammonia. The mixture is stirred for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-methyl-3-morpholinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives with varying degrees of hydrogenation.
Substitution: Substituted morpholinone derivatives with diverse functional groups.
Scientific Research Applications
6-(Aminomethyl)-4-methyl-3-morpholinone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-methyl-3-morpholinone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-3-methylmorpholine: Similar structure but with different substitution pattern.
6-(Aminomethyl)-4-ethyl-3-morpholinone: Ethyl group instead of methyl group at the 4-position.
4-(Aminomethyl)-3-morpholinone: Lacks the methyl group at the 4-position.
Uniqueness
6-(Aminomethyl)-4-methyl-3-morpholinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both aminomethyl and methyl groups on the morpholine ring enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
6-(aminomethyl)-4-methylmorpholin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-5(2-7)10-4-6(8)9/h5H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRAVVFENWUHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OCC1=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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